The compound 3-{4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}quinazolin-4(3H)-one is a complex organic molecule that integrates a quinazolinone core with a piperazine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities. The molecular structure suggests functionality that could interact with various biological targets, making it a candidate for therapeutic applications.
This compound can be synthesized through multi-step organic reactions, typically involving the reaction of piperazine derivatives with quinazolinone precursors. It has been referenced in various chemical databases and scientific literature, highlighting its relevance in ongoing research.
The compound falls under the category of quinazolinones, a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of the piperazine ring further enhances its pharmacological potential by allowing interactions with neurotransmitter receptors.
The synthesis of 3-{4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}quinazolin-4(3H)-one typically involves several key steps:
The synthesis may utilize various reagents and solvents, including:
The molecular formula for 3-{4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}quinazolin-4(3H)-one is . The structural features include:
| Property | Value |
|---|---|
| Molecular Weight | 352.43 g/mol |
| IUPAC Name | 3-{4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}quinazolin-4(3H)-one |
| InChI | InChI=1S/C20H24N4O2/c1-14(2)12-18(22)21(19(12)26)16(15(14)13-23)24-20(25)27/h12H,13H2,1-11H3,(H,25,27) |
The compound can undergo several types of chemical reactions:
These reactions are often conducted under controlled conditions to ensure selectivity and yield. For example:
The mechanism of action for 3-{4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}quinazolin-4(3H)-one is believed to involve:
Current research is focused on elucidating these pathways and identifying specific targets within biological systems.
The physical properties include:
Chemical properties are characterized by:
Relevant data indicates that this compound exhibits moderate stability but may react under acidic or basic conditions.
The compound has several scientific applications:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7